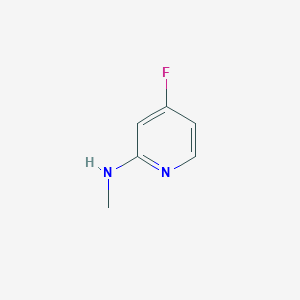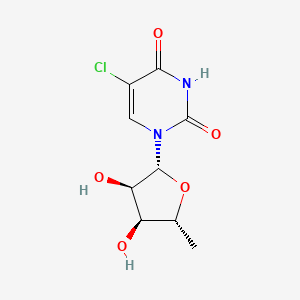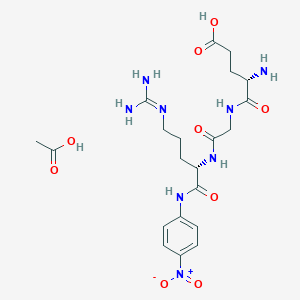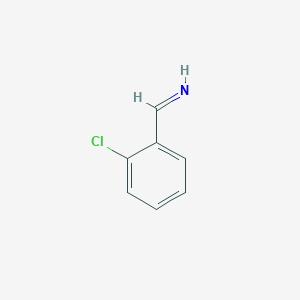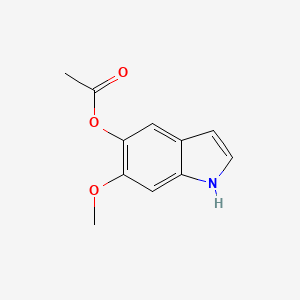
6-methoxy-1H-indol-5-yl acetate
Vue d'ensemble
Description
6-methoxy-1H-indol-5-yl acetate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence and Labeling : 6-Methoxy-4-quinolone (6-MOQ), a derivative, is a stable fluorophore with strong fluorescence across a wide pH range. Its robustness makes it valuable for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Chemical Synthesis and Intermediates : Various derivatives, such as 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles, have been synthesized for research in stereochemistry and potential applications in more complex chemical syntheses (Likhacheva et al., 2009). Indole-2-acetic acid methyl esters, another derivative, serve as intermediates in numerous chemical reactions (Modi et al., 2003).
Pharmacological Properties : 6-Methoxytetrahydro--carbolines, related compounds, exhibit moderate antioxidant properties and mild cytotoxicity, suggesting their potential in safer alternatives to certain drugs (Goh et al., 2015). The Maillard reaction has been used to produce new 6-methoxy-tetrahydro--carboline derivatives with a wide range of pharmacological properties (Goh & Mordi, 2015).
Anticancer Research : Certain indole-quinoline-oxadiazoles, which are structurally related, have shown promise as anticancer agents and potential tubulin inhibitors (Kamath et al., 2016). Additionally, some indole derivatives have shown potential antimicrobial and herbicidal activities (Kalshetty et al., 2012).
Neuroscience and Psychotropic Research : The understanding of the psychotropic activity of tryptamines, including those related to 6-methoxy derivatives, is vital in neuroscience and pharmacology (Taborsky et al., 1966).
Serotonin Receptor Research : Compounds like SUVN-502, which are structurally similar, have shown potential as treatments for cognitive disorders due to their affinity at human 5-HT6 receptors (Nirogi et al., 2017).
Molecular and Structural Studies : Studies on derivatives like 5-Methoxyindole-3-acetic acid provide insights into molecular structures and potential functional applications (Sakaki et al., 1975).
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-5-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-11-5-8-3-4-12-9(8)6-10(11)14-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKQERFAZOMHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



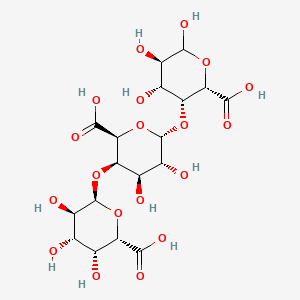
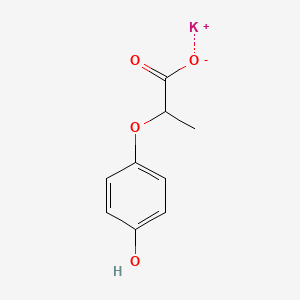
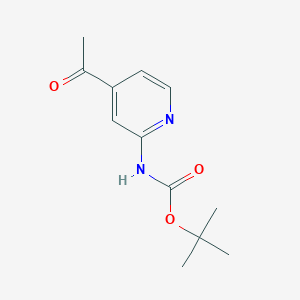
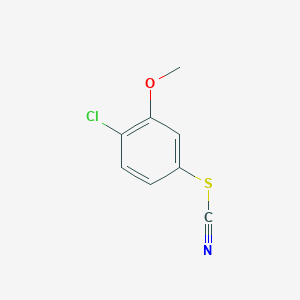
![2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione](/img/structure/B8120603.png)


![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate](/img/structure/B8120628.png)
